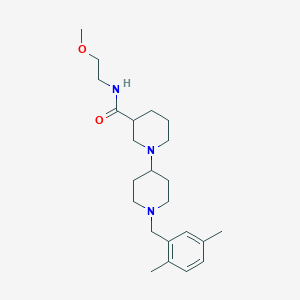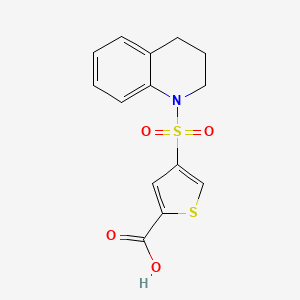![molecular formula C18H14ClN3O2 B5316734 N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in 2003 and has since been investigated for its immunomodulatory properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves the inhibition of Janus kinase (JAK) enzymes, specifically JAK3. JAK enzymes play a critical role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK3, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is able to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects on the immune system. In addition to reducing inflammation, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has also been shown to inhibit the proliferation of T cells, which play a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research purposes. Additionally, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied and its mechanism of action is well understood. However, one limitation of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is that it is a potent inhibitor of JAK3, which may limit its use in certain experiments where JAK3 activity is required.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. One potential area of investigation is the use of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term safety and efficacy of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in patients with these conditions. Finally, there is potential for the development of new JAK inhibitors based on the structure of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide that may have improved selectivity and efficacy.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 6-methyl-3-pyridazinecarboxylic acid in the presence of a base. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate to yield the final product, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to be effective in reducing disease activity and improving symptoms in patients with these conditions.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)18(23)20-16-8-3-2-7-15(16)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXYIDFXBMKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)

![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)